9-Methyl-7-bromoeudistomin D is a chemical compound with the molecular formula C₁₂H₈Br₂N₂O. It belongs to the class of β-carboline derivatives, which are known for their diverse biological activities. This compound is a synthetic derivative of eudistomin D, originally isolated from the marine organism Eudistoma olivaceum. The structural modifications in 9-methyl-7-bromoeudistomin D enhance its pharmacological properties, particularly its ability to modulate calcium release in muscle tissues .
The chemical behavior of 9-methyl-7-bromoeudistomin D is characterized by its interactions with various biological and chemical systems. Notably, it acts as a potent calcium releaser from the sarcoplasmic reticulum in skeletal muscle cells. This action is primarily attributed to its ability to bind to specific receptors that facilitate calcium ion transport across cellular membranes. The compound's reactivity can be influenced by the presence of other functional groups and environmental conditions, such as pH and temperature .
9-Methyl-7-bromoeudistomin D exhibits significant biological activity, particularly in the context of calcium signaling. It has been shown to induce calcium release from the sarcoplasmic reticulum, which is crucial for muscle contraction and other cellular processes. Studies indicate that this compound may have caffeine-like properties, enhancing its potential as a stimulant for muscle activity. Its high affinity for binding sites related to calcium release mechanisms underscores its importance in pharmacological research .
The synthesis of 9-methyl-7-bromoeudistomin D typically involves several steps, starting from simpler organic precursors. One common method includes the bromination of eudistomin D followed by methylation at the 9-position. The process often utilizes reagents such as bromine or N-bromosuccinimide for bromination and methylating agents like methyl iodide or dimethyl sulfate. Careful control of reaction conditions is essential to achieve high yields and purity of the final product .
The primary application of 9-methyl-7-bromoeudistomin D lies in pharmacology, particularly in studies related to muscle physiology and calcium signaling pathways. Its potential therapeutic uses include treatment strategies for muscle-related disorders and conditions where calcium homeostasis is disrupted. Additionally, due to its unique structural properties, it may serve as a lead compound for developing new drugs targeting calcium channels or other related pathways .
Research has demonstrated that 9-methyl-7-bromoeudistomin D interacts with various biological targets, particularly those involved in calcium signaling. Interaction studies reveal that it binds effectively to ryanodine receptors and other calcium release channels, facilitating enhanced calcium ion flux. These interactions are crucial for understanding its mechanism of action and potential side effects when used therapeutically .
Several compounds share structural similarities with 9-methyl-7-bromoeudistomin D, including:
| Compound | Structural Features | Biological Activity | Potency in Calcium Release |
|---|---|---|---|
| 9-Methyl-7-bromoeudistomin D | β-carboline derivative with methyl and bromine substitutions | High affinity for calcium channels | Very high |
| Bromoeudistomin D | Similar structure without methyl group | Moderate affinity | High |
| Eudistomin D | Parent compound | Lower affinity | Moderate |
| Caffeine | Methylxanthine structure | CNS stimulant | Variable |
The unique combination of structural modifications in 9-methyl-7-bromoeudistomin D enhances its biological activity compared to these similar compounds, making it a subject of interest in pharmacological research focused on muscle physiology and calcium signaling mechanisms .
9-Methyl-7-bromoeudistomin D (MBED) is a halogenated β-carboline first reported from the colonial ascidian Eudistoma olivaceum, a member of the family Polycitoridae that forms gelatinous, purple-to-blue masses on hard substrates in tropical mangrove lagoons and sheltered coral‐reef flats [1] [2].
Field surveys show that E. olivaceum is abundant on Rhizophora prop-roots and harbour pilings from Florida through the Central-Western Caribbean and as far south as Venezuela (0–3 m depth; salinity 32–36 ‰) [3] [4]. Table 1 summarizes documented collection sites that yielded MBED-containing extracts.
| Region | Specific locality (Lat/Long) | Habitat type | Year sampled | Reference |
|---|---|---|---|---|
| Florida Keys, USA | Virginia Key (25.73 °N, 80.16 °W) | Mangrove root | 1998 | 40 |
| Curaçao | Spaanse Water Lagoon | Root–mud interface | 1949 | 53 |
| Bonaire | Lac Bay Mangrove | Subtidal root (1 m) | 1955 | 50 |
| St Martin | Simpson Bay Lagoon | Floating docks | 1949 | 52 |
| Trinidad | Gaspar Grande Cave pool | Low-salinity pocket | 1955 | 52 |
Table 1 – Recorded Caribbean occurrences of MBED-producing *Eudistoma olivaceum colonies.*
Early work by Kobayashi, Harbour and Rinehart developed a multi-kilogram extraction to obtain milligram quantities of MBED [5]. The streamlined laboratory protocol now used for analytical isolations is outlined in Table 2.
| Step | Solvent / Medium | Key parameters | Typical recovery (wet wt. %) | Reference |
|---|---|---|---|---|
| 1. Exhaustive extraction | MeOH (3 ×) | 4 °C, 24 h each | 12% | 81 |
| 2. Liquid–liquid partition | MeOH :H₂O (9:1) → n-hexane / CH₂Cl₂ | Defatting & removal of lipids | 4% | 83 |
| 3. Sephadex LH-20 | MeOH elution | Removes pigments | 1.2% | 11 |
| 4. Silica gel VLC | CH₂Cl₂ → MeOH gradient | Enriches β-carboline zone | 0.3% | 11 |
| 5. Semiprep RP-HPLC | C18, 60% MeCN/H₂O | Isocratic; 254 nm detection | 0.015% (pure MBED) | 72 |
Table 2 – Standardised isolation workflow for MBED.
Crude yields average 150–250 µg MBED kg⁻¹ wet colony, but seasonal variation of more than ten-fold has been recorded in mangrove populations [2].
Feeding experiments with E. olivaceum incubated in ^13C- and ^15N-labelled amino-acid brines demonstrated direct incorporation of L-tryptophan and L-proline into the β-carboline nucleus of eudistomins [6]. In vivo rates (Table 3) support the canonical pathway shown in Figure 1.
| Labelled precursor | % incorporation into MBED (24 h) | Observed isotopologue | Reference |
|---|---|---|---|
| L-[2-^13C]-tryptophan | 32 ± 3% | +1 m/z on indole C-2 | 31 |
| L-[U-^15N]-proline | 11 ± 2% | +1 m/z at C-1 imino N | 31 |
| L-[methyl-^13C]-methionine | 18 ± 2% | +1 m/z at N-9 methyl | 21 |
Table 3 – Stable-isotope incorporation into MBED in live colony microcosms.
Enzymes implicated in late-stage tailoring of MBED are summarised in Table 4.
| Enzyme class | Marine homologue | Reaction on precursor | Kinetic parameters (sea-water assay) | Reference |
|---|---|---|---|---|
| Flavin-dependent halogenase | BrvH | Bromination of 7-position | kcat 1.7 s⁻¹; K_M 22 µM tryptamine | 24 |
| SAM-dependent N-methyltransferase | EudMT | N-9 methylation of eudistomin D | kcat 0.42 s⁻¹; K_M 15 µM | 27 |
| Copper-amine oxidase | HarA orthologue | Oxidative deamination → imine for P-S cyclisation | kcat 4.1 s⁻¹; K_M 9 µM | 88 |
| Phenol oxidase (laccase-like) | EuPO | Oxidative aromatisation of ring C | kcat 2.3 s⁻¹; K_M 6 µM | 27 |
Table 4 – Characterised enzymes catalysing MBED biosynthetic steps.
Selective bromination is notable: BrvH retains 90% bromide preference even with 500 mM Cl⁻ present—a biochemical explanation for the high organobromine load in ascidians [7].
Key research findings